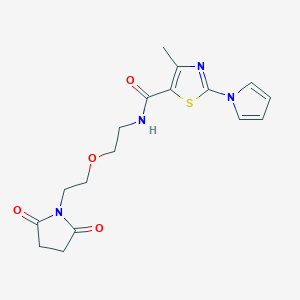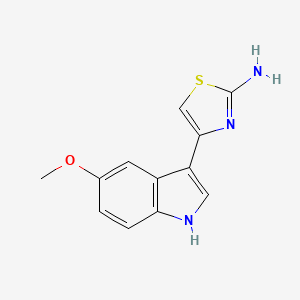
3-Methylthietan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthietan-3-ol is a sulfur-containing chemical compound. It has a molecular weight of 104.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 104.17 .Applications De Recherche Scientifique
Ornithine Lipid Modification
Ornithine lipids (OLs), a type of bacteria-specific membrane lipid, undergo various modifications, including N-methylation, which has been identified as crucial for their function in stress responses. The methyltransferase responsible for N-methylation of OL, enhancing their role in bacterial adaptability to stress, was characterized, indicating a novel modification pathway for these lipids (Escobedo-Hinojosa et al., 2015).
Chemical Genomics of Dithiolethiones
Dithiolethiones, including 3H-1,2-dithiole-3-thione (D3T) and its analogs, have been investigated for their chemopreventive properties, particularly in blocking early stages of carcinogenesis through the induction of detoxification enzymes. Their efficacy in modulating glutathione metabolism and the Nrf2 pathway highlights a potential research application in cancer chemoprevention (Tran et al., 2009).
Lipid Modification in Bacterial Stress Response
The study of ornithine lipids and their amino acid-containing acyloxyacyl derivatives shows their significance in bacterial membranes, particularly in stress response mechanisms. Modifications such as N-methylation and hydroxylation are part of the bacteria's adaptive strategy to environmental changes, underscoring the diverse functional roles of these lipids (Sohlenkamp, 2019).
Enantioselective Synthesis and Sensory Properties
The enantioselective synthesis of 3-methylthiodecanal, a compound related to 3-Methylthietan-3-ol, showcases the exploration of odor properties and their potential applications in flavor and fragrance industries. This research into the sensory properties and synthesis pathways contributes to the understanding of how slight molecular modifications can affect sensory perception (Yao-lin et al., 2017).
Bioisosteres of Carboxylic Acid
Oxetan-3-ol and Thietan-3-ol derivatives have been evaluated as bioisosteres for the carboxylic acid functional group, indicating their potential in drug design and synthesis. This study illustrates the versatility of these compounds in mimicking the properties of carboxylic acids, offering novel avenues for pharmaceutical development (Lassalas et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-methylthietan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-4(5)2-6-3-4/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDUAPODPCRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2805486.png)
![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)

methanol](/img/structure/B2805491.png)

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)
![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2805502.png)


